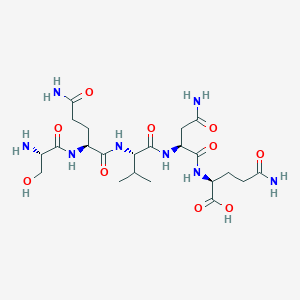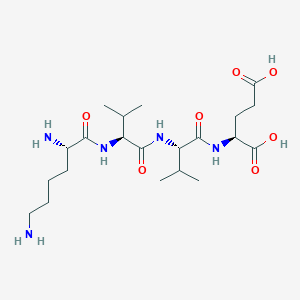![molecular formula C12H17NO3 B14234464 Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester CAS No. 502697-62-3](/img/structure/B14234464.png)
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of carbamic acid, featuring a hydroxy-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester typically involves the reaction of the corresponding amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl ester
- Ethyl carbamate
- Methyl carbamate
Uniqueness
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is unique due to its specific hydroxy-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate esters, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
502697-62-3 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
ethyl N-[(3R)-3-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI-Schlüssel |
UXMBISFVVOGCNQ-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)NCC[C@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)



![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)

![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)


![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
